molecular formula C11H12O5 B8322413 Ethyl [(phenoxycarbonyl)oxy]acetate

Ethyl [(phenoxycarbonyl)oxy]acetate

Cat. No. B8322413
M. Wt: 224.21 g/mol
InChI Key: ZTNMOJVVHPIMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214798B2

Procedure details

32 ml (256 mmol) of phenyl chloroformate are added slowly at room temperature to a solution of 25 g (240 mmol) of ethyl glycolate and 55 ml (315 mmol) of diisopropylethylamine in 500 ml of toluene. Stirring is continued at room temperature for 2 hours.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12][OH:13].C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[CH2:16]([O:15][C:11](=[O:14])[CH2:12][O:13][C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3])[CH3:17]

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(COC(=O)OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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